Cas no 263744-98-5 (Propanediamide,N1,N3-bis[2-(trifluoromethoxy)phenyl]-)
263744-98-5 structure
Product Name:Propanediamide,N1,N3-bis[2-(trifluoromethoxy)phenyl]-
CAS-nummer:263744-98-5
MF:C17H12F6N2O4
MW:422.278605461121
CID:266288
PubChem ID:2784869
Update Time:2025-04-19
Propanediamide,N1,N3-bis[2-(trifluoromethoxy)phenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Propanediamide,N1,N3-bis[2-(trifluoromethoxy)phenyl]-
- N1,N3-di[2-(trifluoromethoxy)phenyl]malonamide
- N,N'-bis[2-(trifluoromethoxy)phenyl]propanediamide
- Maybridge4_000503
- IDI1_031085
- SR-01000633804-1
- BRD-K66870964-001-01-4
- 263744-98-5
- SCHEMBL16291113
- GKGOFUTZTNEPBR-UHFFFAOYSA-N
- HMS1522G19
- DTXSID50382828
- CCG-43929
-
- Inchi: 1S/C17H12F6N2O4/c18-16(19,20)28-12-7-3-1-5-10(12)24-14(26)9-15(27)25-11-6-2-4-8-13(11)29-17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27)
- InChI-sleutel: GKGOFUTZTNEPBR-UHFFFAOYSA-N
- LACHT: FC(OC1C=CC=CC=1NC(CC(NC1C=CC=CC=1OC(F)(F)F)=O)=O)(F)F
Berekende eigenschappen
- Exacte massa: 422.07016
- Monoisotopische massa: 422.07
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 10
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 6
- Complexiteit: 521
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.1
- Topologisch pooloppervlak: 76.7Ų
Experimentele eigenschappen
- Dichtheid: 1.503
- Kookpunt: 474.2°Cat760mmHg
- Vlampunt: 240.6°C
- Brekindex: 1.544
- PSA: 76.66
Propanediamide,N1,N3-bis[2-(trifluoromethoxy)phenyl]- Gerelateerde literatuur
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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